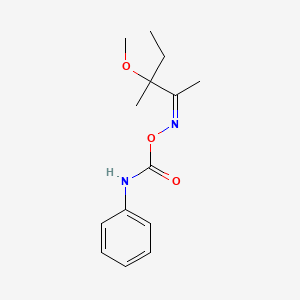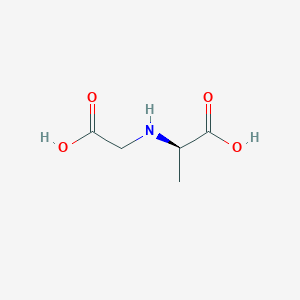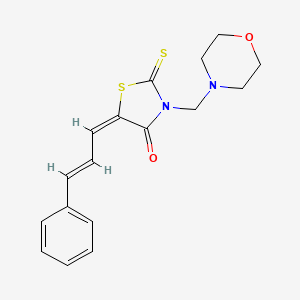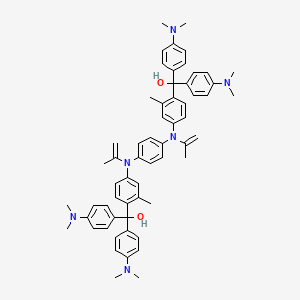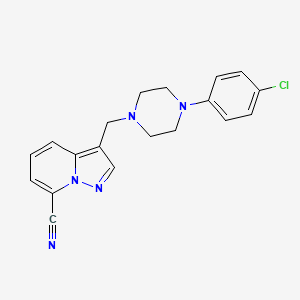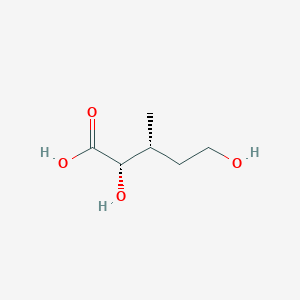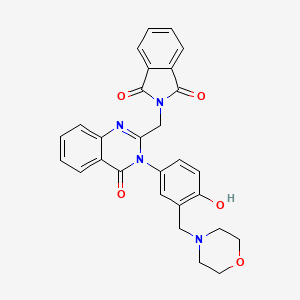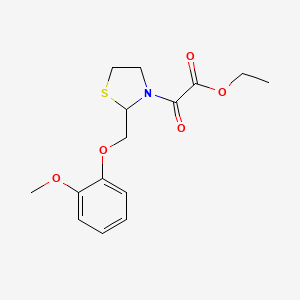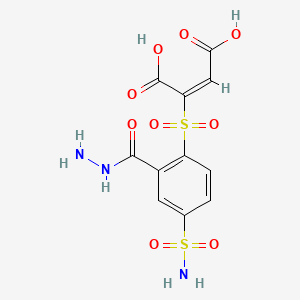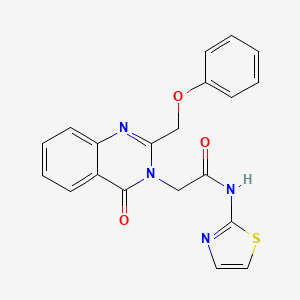
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- is a complex organic compound belonging to the triazafluoranthene family This compound is characterized by its unique tricyclic structure, which includes nitrogen atoms integrated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo cyclization in the presence of catalysts like Lewis acids to form the triazafluoranthene core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, solvent, and catalyst concentration, are meticulously controlled to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to alterations in cell signaling, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
- 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4-methyl-9-propoxy-
- 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-ethoxy-4-methyl-
Comparison: Compared to its analogs, 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- exhibits unique properties due to the presence of two methyl groups at positions 4 and 9. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Propriétés
Numéro CAS |
84298-32-8 |
|---|---|
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
4,12-dimethyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene |
InChI |
InChI=1S/C15H17N3/c1-10-3-4-13-12(9-10)11-5-6-16-15-14(11)18(13)8-7-17(15)2/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
BNAAXCFCKNINAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N3CCN(C4=NCCC2=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


